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Compound of Interest

Compound Name: N-Propyl hexylone hydrochloride

Cat. No.: B3026201

Application of NMR Spectroscopy in the
Structural Elucidation of N-Propyl Hexylone

Application Note

Abstract

This document provides a detailed overview and experimental protocols for the structural
elucidation of N-Propyl hexylone, a synthetic cathinone, using Nuclear Magnetic Resonance
(NMR) spectroscopy. The combination of one-dimensional (*H and 3C) and two-dimensional
(COSY, HSQC, HMBC) NMR techniques allows for the unambiguous assignment of all proton
and carbon signals, confirming the molecular structure. This note is intended for researchers,
scientists, and drug development professionals working on the characterization of novel
psychoactive substances.

Introduction

N-Propyl hexylone is a synthetic cathinone, a class of psychoactive substances that are
structurally related to cathinone, the active alkaloid in the khat plant. The structural elucidation
of such novel psychoactive substances is crucial for forensic analysis, pharmacological studies,
and regulatory control. NMR spectroscopy is a powerful analytical technique that provides
detailed information about the molecular structure of organic compounds in solution. Through
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the analysis of chemical shifts, coupling constants, and correlation spectra, the precise
connectivity of atoms within a molecule can be determined.

This application note details the use of a suite of NMR experiments to confirm the structure of
N-Propyl hexylone hydrochloride (Figure 1).

Figure 1. Chemical Structure of N-Propyl hexylone hydrochloride.

Data Presentation

The structural confirmation of N-Propyl hexylone was achieved through comprehensive NMR
analysis. The following tables summarize the assigned chemical shifts for the proton (*H) and
carbon (33C) nuclei. The numbering scheme used for the assignments is shown in Figure 2.

Figure 2. Numbering of N-Propyl hexylone for NMR signal assignment.

Table 1: *"H NMR Spectroscopic Data for N-Propyl
hexylone hydrochloride
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. . Coupling
Position Chemical Shift Multiplicity Constant (J, Integration
(Ppm)
Hz)
1 ~7.65 d 1.8 1H
4 ~7.45 dd 82,18 1H
5' ~6.90 d 8.2 1H
7' ~6.10 S - 2H
2 ~5.15 m - 1H
4 ~3.15 m - 2H
5 ~1.65 m - 2H
6 ~0.95 t 7.4 3H
8 ~2.95 m - 2H
9 ~1.85 m - 2H
10 ~1.35 m - 2H
11 ~0.90 t 7.3 3H
NH ~9.50 brs - 1H

Note: Chemical shifts are referenced to the residual solvent signal. The broad singlet for the
amine proton (NH) may be exchangeable with D20.

Table 2: 3C NMR Spectroscopic Data for N-Propyl
hexylone hydrochloride
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Position Chemical Shift (ppm) DEPT-135
1 ~132.5 C
2' ~126.0 C
3 ~148.5 C
4 ~152.0 C
5' ~108.5 CH
6' ~109.0 CH
7' ~102.0 CH2
1 (C=0) ~195.0 C

2 ~65.0 CH
3 ~48.0 CH:
4 ~30.0 CH2
5 ~22.5 CH2
6 ~14.0 CHs
8 ~50.0 CH2
9 ~19.0 CH2
10 ~11.0 CHs

Experimental Protocols

Sample Preparation
o Weigh approximately 10-20 mg of N-Propyl hexylone hydrochloride.

» Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCIs) or deuterated
dimethyl sulfoxide (DMSO-de). The choice of solvent may depend on the solubility of the
sample and the desired resolution of exchangeable protons.

e Transfer the solution to a 5 mm NMR tube.
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o Cap the NMR tube and gently invert to ensure a homogenous solution.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

1. *H NMR Spectroscopy

e Pulse Program: zg30

e Solvent: CDCIs

o Temperature: 298 K

e Number of Scans (ns): 16

o Relaxation Delay (d1): 2.0 s

e Acquisition Time (aq): 4.0 s

e Spectral Width (sw): 20 ppm

e Transmitter Offset (01p): 6.0 ppm

2. BC{*H} NMR Spectroscopy

e Pulse Program: zgpg30

e Solvent: CDCls

e Temperature: 298 K

e Number of Scans (ns): 1024

o Relaxation Delay (d1): 2.0 s

e Acquisition Time (aq): 1.0 s

e Spectral Width (sw): 240 ppm
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Transmitter Offset (01p): 120 ppm
. DEPT-135 Spectroscopy
Pulse Program: dept135
Solvent: CDClsz
Temperature: 298 K
Number of Scans (ns): 256
Relaxation Delay (d1): 2.0 s
Spectral Width (sw): 240 ppm
Transmitter Offset (01p): 120 ppm
. 2D 1H-1H COSY Spectroscopy
Pulse Program: cosygpqf
Solvent: CDClsz
Temperature: 298 K
Number of Scans (ns): 8
Relaxation Delay (d1): 1.5 s
Acquisition Time (aq): 0.2 s
Spectral Width (sw): 12 ppm in both dimensions
Number of Increments: 256
. 2D 1H-3C HSQC Spectroscopy

Pulse Program: hsqcedetgpsisp2.3
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Solvent: CDCIz

Temperature: 298 K

Number of Scans (ns): 16

Relaxation Delay (d1): 1.5 s

Spectral Width (sw): 12 ppm (F2), 165 ppm (F1)

Number of Increments: 256

. 2D 1H-3C HMBC Spectroscopy

Pulse Program: hmbcgplpndqgf

Solvent: CDCIz

Temperature: 298 K

Number of Scans (ns): 32

Relaxation Delay (d1): 1.5 s

Spectral Width (sw): 12 ppm (F2), 220 ppm (F1)

Number of Increments: 256

Structure Elucidation Workflow

The structural elucidation of N-Propyl hexylone follows a logical progression of NMR

experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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